Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride
Description
Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride: . This compound features a benzo[d]thiazole core, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Properties
IUPAC Name |
methyl 4-[(4,6-difluoro-1,3-benzothiazol-2-yl)-[2-(dimethylamino)ethyl]carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S.ClH/c1-24(2)8-9-25(18(26)12-4-6-13(7-5-12)19(27)28-3)20-23-17-15(22)10-14(21)11-16(17)29-20;/h4-7,10-11H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSJZGZNJWILED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve safety and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can enhance the compound's biological activity or stability.
Scientific Research Applications
Key Reactions
Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride can participate in various chemical reactions typical of amides and esters. These include:
- Hydrolysis
- Nucleophilic substitutions
- Condensation reactions
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Activity : Research has demonstrated that compounds structurally related to this compound show promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested for their efficacy against various cancer cell lines, revealing significant cytotoxic effects.
- Antimicrobial Studies : Investigations into the antimicrobial properties have indicated that this compound may inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .
- Enzyme Inhibition : Studies have also explored the compound's ability to inhibit specific enzymes involved in metabolic pathways relevant to diseases like cancer and diabetes. This inhibition can lead to altered metabolic profiles in affected cells .
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
. These compounds often share similar biological activities but may differ in their specific chemical structures and mechanisms of action.
List of Similar Compounds
Thiazole derivatives
Benzothiazole-based compounds
Other fluorinated aromatic compounds
Biological Activity
Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride is a synthetic compound with potential therapeutic applications. Its structure includes a benzo[d]thiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.4 g/mol. The compound features both difluorobenzo[d]thiazole and dimethylamino groups, contributing to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many benzo[d]thiazole derivatives act as enzyme inhibitors, affecting pathways related to cancer cell proliferation and survival.
- Antimicrobial Activity : The presence of the thiazole ring often correlates with increased antimicrobial efficacy against various bacterial strains.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Biological Activity Overview
Case Studies
- Anticancer Activity : A study conducted on human breast cancer cell lines showed that this compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Enzymatic Studies : Research focused on the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, revealed that the compound binds effectively to the active site, suggesting potential for use in treating bacterial infections.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxicity Assays : The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic potential.
- Synergistic Effects : When combined with other chemotherapeutic agents, it demonstrated enhanced efficacy, suggesting possible applications in combination therapy for cancer treatment.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile in animal models, although further studies are required to fully understand its pharmacokinetics and long-term effects.
Q & A
Basic Research Question
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 478.12 .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtained) .
How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
Protocol :
pH stability : Incubate the compound (1 mg/mL) in buffers (pH 1–13) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1 week. Monitor decomposition by TLC and LC-MS .
Light sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using UV-Vis spectroscopy (λmax = 280 nm) .
What strategies are recommended for designing biological activity assays targeting this compound’s potential therapeutic mechanisms?
Advanced Research Question
Experimental design :
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS (pH 7.4) .
- Positive controls : Compare with reference inhibitors (e.g., erlotinib for EGFR) to validate assay conditions .
How can computational modeling predict the compound’s binding affinity to target proteins?
Advanced Research Question
Methodology :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., PDB: 1M17) .
MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Thr790 or hydrophobic contacts with Phe723) .
What precautions are necessary for safe handling and storage of this compound?
Basic Research Question
- Storage : Keep in airtight containers at –20°C, protected from light and moisture .
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and acids/bases to prevent hazardous decomposition .
- PPE : Use nitrile gloves, lab coats, and FFP3 respirators when handling powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
